N~1~,N~4~-Bis[2-(5-methylhexan-2-yl)phenyl]benzene-1,4-diamine
Description
N~1~,N~4~-Bis[2-(5-methylhexan-2-yl)phenyl]benzene-1,4-diamine is an organic compound with the molecular formula C20H36N2. It is also known by its IUPAC name, N1,N~4~-bis(5-methylhexan-2-yl)benzene-1,4-diamine . This compound is primarily used in various industrial applications due to its unique chemical properties.
Properties
CAS No. |
62862-48-0 |
|---|---|
Molecular Formula |
C32H44N2 |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
1-N,4-N-bis[2-(5-methylhexan-2-yl)phenyl]benzene-1,4-diamine |
InChI |
InChI=1S/C32H44N2/c1-23(2)15-17-25(5)29-11-7-9-13-31(29)33-27-19-21-28(22-20-27)34-32-14-10-8-12-30(32)26(6)18-16-24(3)4/h7-14,19-26,33-34H,15-18H2,1-6H3 |
InChI Key |
GRTBNGGHCCYKQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)C1=CC=CC=C1NC2=CC=C(C=C2)NC3=CC=CC=C3C(C)CCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis[2-(5-methylhexan-2-yl)phenyl]benzene-1,4-diamine typically involves the reaction of 1,4-diaminobenzene with 2-(5-methylhexan-2-yl)phenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-Bis[2-(5-methylhexan-2-yl)phenyl]benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl~2~, Br2) and nitrating agents (HNO~3~/H~2~SO~4~).
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N~1~,N~4~-Bis[2-(5-methylhexan-2-yl)phenyl]benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N~4~-Bis[2-(5-methylhexan-2-yl)phenyl]benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(1,4-dimethylpentyl)-p-phenylenediamine
- N,N’-bis(1,4-dimethylpentyl)-1,4-phenylenediamine
Uniqueness
N~1~,N~4~-Bis[2-(5-methylhexan-2-yl)phenyl]benzene-1,4-diamine is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .
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